Chloramphenicol palmitate
Overview
Description
Chloramphenicol palmitate is an orally bioavailable ester prodrug form of the antibiotic chloramphenicol . It is hydrolyzed in the small intestine to release chloramphenicol . It has a broad spectrum of activity against gram-positive and gram-negative bacteria .
Synthesis Analysis
A synthetic route to produce chloramphenicol esters involves the high enantio- and regio-selectivity of lipases . A series of chloramphenicol esters were synthesized using chloramphenicol, acyl donors of different carbon chain length, and lipase Lip BA (lipase cloned from Bacillus amyloliquefaciens) .Molecular Structure Analysis
Chloramphenicol palmitate has a molecular formula of C27H42Cl2N2O6 . Its average mass is 561.538 Da and its monoisotopic mass is 560.242004 Da .Chemical Reactions Analysis
Chloramphenicol palmitate can be synthesized by transesterification reactions on hydroxyl groups with high regioselectivity and mild reaction conditions . The enzyme-mediated esterification of chloramphenicol palmitate in toluene and DMF has been reported .Physical And Chemical Properties Analysis
Chloramphenicol palmitate is a solid substance . Its fate in the environment varies among different soils . It has been found that chloramphenicol palmitate easily binds with soils rich in organic matter .Scientific Research Applications
Application in Pharmaceutical Field
Chloramphenicol Palmitate is a prodrug of Chloramphenicol with antibiotic properties . It is prepared by acylation of Chloramphenicol with palmitic acid . Although it is significantly less active than Chloramphenicol, it acts as a prodrug, being readily hydrolyzed by acid and esterase in the human gut to release Chloramphenicol .
Role in Bioavailability Studies
Chloramphenicol Palmitate has been used in studies related to drug bioavailability, particularly in relation to the impact of polymorphs on the bioavailability and stability of poorly soluble drugs . In one study, the relative rates of dissolution and solubilities of three polymorphic forms of Chloramphenicol Palmitate were measured in a 35% tertiary butanol-water mixture . The study examined the thermodynamic relationships involving the transition of the metastable polymorphs to the stable one .
Polymorph Impact on Bioavailability
Chloramphenicol Palmitate has been used to study the impact of polymorphs on the bioavailability and stability of poorly soluble drugs . The polymorphism of drugs can affect their bioavailability, and this has been studied using Chloramphenicol Palmitate as an example .
Microemulsion Based Ocular Drug Delivery System
Chloramphenicol Palmitate has been used in the formulation of a new system of oil-in-water microemulsions for ocular drug delivery . The system was designed to increase the bioavailability, solubility, and entrapment of drugs . The formulated microemulsions were evaluated for various characteristics and were found to be stable, optically clear, and could be used as an efficient ocular drug carrier .
Study of Chloramphenicol Biotransformation Mechanisms
Chloramphenicol Palmitate has been used to decipher chloramphenicol biotransformation mechanisms and microbial interactions . The initial biotransformation steps were the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . This study provides desirable strain and enzyme resources for enhanced bioremediation of chloramphenicol-contaminated hotspot sites .
Stereoselective Metabolism of Antibiotics
Chloramphenicol Palmitate has been used to investigate the stereoselective metabolism of an antibiotic by resistant environmental bacteria . Two enantiomers of chloramphenicol: S,S-(+)-chloramphenicol and R,R-(-)-chloramphenicol were used as a proof-of-concept .
Safety And Hazards
Future Directions
Polymorphs (anhydrous and solvate/hydrate forms) may resolve bioavailability problems of drugs like Chloramphenicol palmitate, but they can be a challenge to ensure physicochemical stability for the entire shelf life of the drug product . Drug crystal engineering, in particular, combinatorial chemistry and high-throughput screening, makes it possible to easily and exhaustively identify stable polymorphic and/or hydrate/dehydrate forms of poorly soluble drugs .
properties
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKHGMGELZGJQE-ILBGXUMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048699 | |
Record name | Chloramphenicol palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloramphenicol palmitate | |
CAS RN |
530-43-8 | |
Record name | Chloramphenicol palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramphenicol palmitate [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloramphenicol palmitate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14658 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chloramphenicol palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloramphenicol palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMPHENICOL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VU4207NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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